2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic ester. The general reaction scheme is as follows:
Phenylboronic acid+Pinacol→this compound+Water
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the compound into boronic acids or alcohols.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include phenol derivatives, boronic acids, and various substituted aromatic compounds.
Scientific Research Applications
2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic esters. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C12H17BO2 |
---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-(4-deuteriophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3/i5D |
InChI Key |
KKLCYBZPQDOFQK-UICOGKGYSA-N |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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